

In-Depth Technical Guide: Thermal Properties of 1,4-Butanediol Dimethacrylate

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Compound of Interest

Compound Name: 1,4-Butanediol dimethacrylate

Cat. No.: B1193925

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This technical guide provides a comprehensive overview of the thermal properties, specifically the glass transition temperature (Tg) and melting temperature (Tm), of **1,4-Butanediol Dimethacrylate** (BBDMA) and its corresponding polymer, poly(**1,4-Butanediol Dimethacrylate**). This document is intended for researchers, scientists, and drug development professionals working with this versatile crosslinking agent.

Thermal Properties of 1,4-Butanediol Dimethacrylate Monomer

1,4-Butanediol dimethacrylate is a difunctional methacrylic monomer utilized in free-radical polymerization. The thermal characteristics of the monomer are crucial for its storage, handling, and polymerization processes.

Data Presentation

Property	Value	Source
Melting Point	-117 °C (literature value)	[1]
Freezing Point	-23 °C	[2]
Boiling Point	132-134 °C at 4 mmHg	[1]

Note on Melting and Freezing Points: The significant discrepancy between the reported melting point and freezing point may be attributed to differences in experimental conditions, purity of

the sample, or the methods of determination. The freezing point is a more commonly cited value in safety and technical data sheets.

Thermal Properties of Poly(1,4-Butanediol Dimethacrylate)

Poly(**1,4-Butanediol Dimethacrylate**) is a crosslinked polymer formed from the polymerization of BBDMA monomers. Its thermal properties are critical for determining its end-use applications and performance characteristics.

Data Presentation

A definitive glass transition temperature (T_g) for the homopolymer of **1,4-Butanediol dimethacrylate** is not readily available in the reviewed literature. The T_g of crosslinked polymers is highly dependent on the degree of conversion and crosslink density. However, data on copolymers containing 1,4-butanediol can provide valuable insights into the expected thermal behavior.

For instance, in thermoplastic polyurethanes (TPUs) synthesized with 4,4'-diphenylmethane diisocyanate (MDI) and 1,4-butanediol (BDO) as a chain extender, the hard segment exhibits a glass transition temperature.

Polymer System	Glass Transition Temperature (T_g) of Hard Segment	Melting Temperature (T_m) of Hard Segment
MDI/BDO based TPU (100% BDO)	106.5 °C	-
MDI/BDO/DPG based TPU (75% BDO)	102.3 °C	-

Experimental Protocol: Determination of T_g and T_m by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Principle

DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. The glass transition is observed as a step-like change in the heat capacity, while melting is an endothermic process that appears as a peak on the DSC thermogram.

Methodology

A general procedure for determining the T_g and T_m of poly(**1,4-Butanediol dimethacrylate**) is as follows:

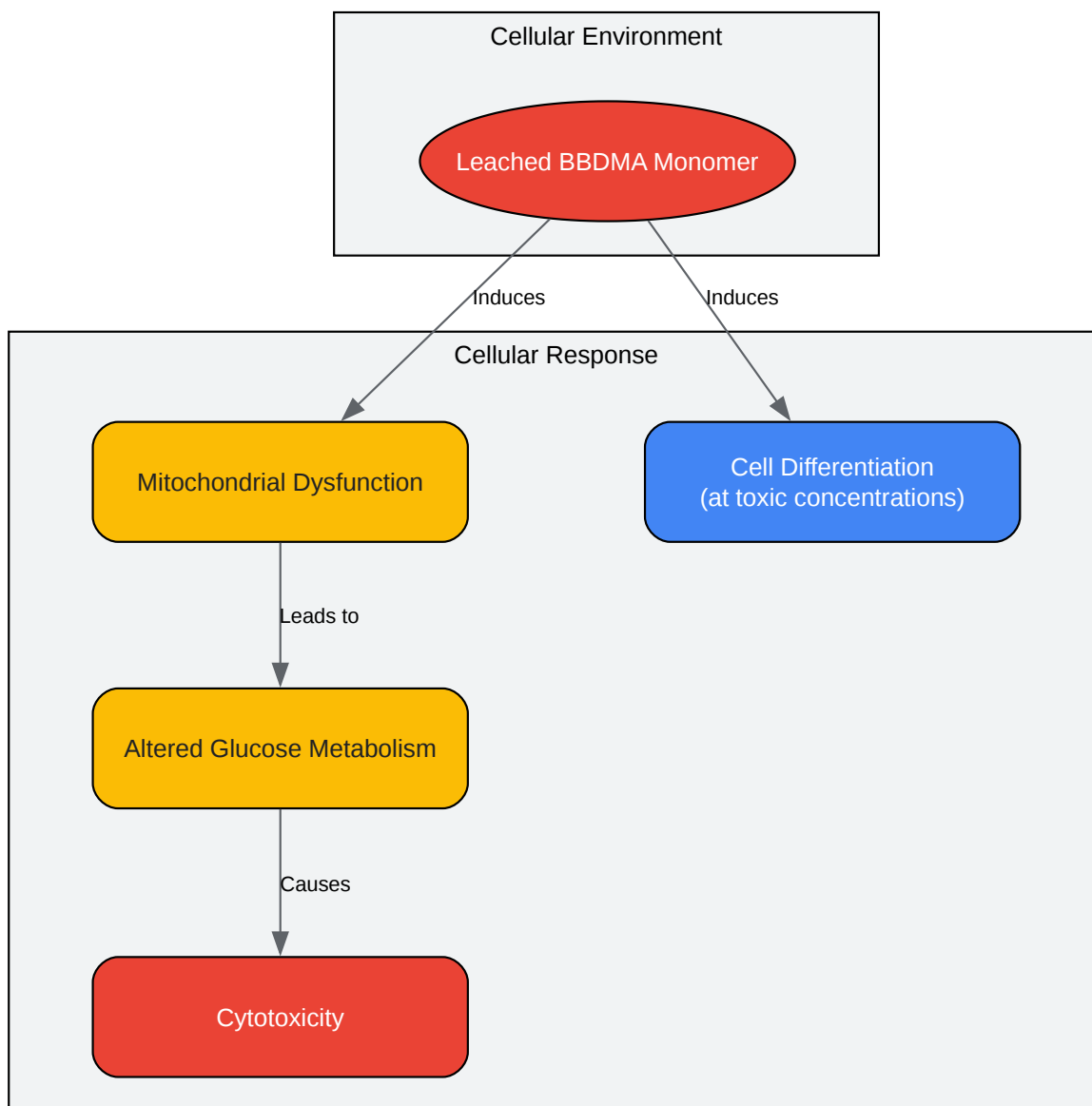
- Sample Preparation:
 - Accurately weigh 5-10 mg of the cured poly(**1,4-Butanediol dimethacrylate**) sample into an aluminum DSC pan.
 - Crimp the pan with a lid to ensure good thermal contact and to contain any potential volatiles.
 - Prepare an empty, hermetically sealed aluminum pan as a reference.
- Instrument Setup:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
- Thermal Program:
 - First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected transitions (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

- Cooling Scan: Cool the sample from the upper temperature limit back to the starting temperature at a controlled rate (e.g., 10 °C/min).
- Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. The T_g and T_m are typically determined from this second heating scan to ensure the data reflects the intrinsic properties of the material.
- Data Analysis:
 - The glass transition temperature (T_g) is determined as the midpoint of the step change in the heat flow curve.
 - The melting temperature (T_m) is determined as the peak temperature of the endothermic melting peak.

Visualization of Cellular Effects of 1,4-Butanediol Dimethacrylate

While specific signaling pathways for **1,4-Butanediol dimethacrylate** are not extensively detailed in the literature, studies on its cytotoxicity provide insights into its cellular effects. The unreacted monomer can leach from dental composites and interact with cells.^[3] Research suggests that the cytotoxicity of BBDMA is linked to alterations in cellular metabolism, particularly affecting mitochondrial function, rather than being primarily caused by oxidative stress.^[3]

Below is a logical workflow diagram illustrating the proposed cytotoxic mechanism of residual **1,4-Butanediol dimethacrylate** monomer.



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